N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Chemical Structure and Key Features
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a derivative of the benzo[cd]indole-6-sulfonamide scaffold. Its structure includes:
- N,N-dimethyl sulfonamide at position 6, enhancing hydrophobicity and steric bulk.
- A 2-oxo-1,2-dihydrobenzo[cd]indole core, a rigid bicyclic system contributing to planar geometry for target binding .
Synthesis
The compound is synthesized through:
Sulfonylation: Reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with dimethylamine to introduce the N,N-dimethyl sulfonamide group .
Acylation: Introduction of the 4-nitrobenzoyl group at position 1 via nucleophilic substitution or Friedel-Crafts acylation .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c1-21(2)30(28,29)17-11-10-16-18-14(17)4-3-5-15(18)20(25)22(16)19(24)12-6-8-13(9-7-12)23(26)27/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGQFDCMDGPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminolysis of Naphthalic Anhydride
The foundational step involves converting naphthalic anhydride to benzo[cd]indol-2(1H)-one (2 ) via hydroxylamine-mediated aminolysis:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Naphthalic anhydride | 1.98 g (10 mmol) | Starting material |
| Hydroxylamine HCl | 0.69 g (10 mmol) | Nucleophile |
| Pyridine | 5 mL | Solvent/base |
| Temperature | Reflux | |
| Time | 1 h |
Procedure
-
Reflux naphthalic anhydride and hydroxylamine HCl in pyridine
-
Quench with water, collect precipitate
-
Recrystallize from ethanol/water
Yield : 74%
Characterization : 1H NMR (DMSO-d6) δ 8.05 (d, J = 6.7 Hz), 7.53 (d, J = 8.3 Hz), 6.94 (d, J = 6.7 Hz)
Sulfonation and Sulfonamide Formation
Chlorosulfonation of Benzo[cd]indol-2(1H)-one
Generate 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (3 ) via electrophilic aromatic substitution:
Reaction Conditions
| Parameter | Value |
|---|---|
| Chlorosulfonic acid | 3.2 mL |
| Temperature | 0°C → RT |
| Time | 3 h total |
Procedure
-
Add chlorosulfonic acid dropwise to 2 at 0°C
-
Warm to room temperature, stir 2 h
-
Pour into ice water, filter precipitate
Coupling with Dimethylamine
Form N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4 ) via nucleophilic substitution:
Optimized Conditions
| Component | Molar Ratio |
|---|---|
| 3 | 1.0 eq |
| Dimethylamine | 1.2 eq |
| Et3N | 1.5 eq |
| DMAP | 0.1 eq |
| Solvent | DMF |
Procedure
-
Combine 3 , dimethylamine (2M in THF), Et3N, and DMAP in DMF
-
Stir at RT for 6 h
-
Extract with EtOAc, wash with brine
-
Purify via silica chromatography (Hexane:EtOAc 1:1)
Yield : 68% (analogous to S10 in)
Characterization :
-
HRMS (ESI+): m/z 305.0824 [M+H]+ (calc. 305.0821)
Friedel-Crafts Acylation with 4-Nitrobenzoyl Chloride
Introduce the 4-nitrobenzoyl group at position 1 via electrophilic substitution:
Reaction Parameters
| Variable | Optimal Value |
|---|---|
| Catalyst | AlCl3 (1.1 eq) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Time | 12 h |
Procedure
-
Dissolve 4 in DCM, cool to 0°C
-
Add AlCl3 followed by 4-nitrobenzoyl chloride (1.05 eq)
-
Warm to RT, stir overnight
-
Quench with ice water, extract with DCM
-
Recrystallize from ethanol
Yield : 52%
Characterization :
-
1H NMR (DMSO-d6) δ 8.32 (d, J = 8.7 Hz, 2H, Ar-H), 8.18 (d, J = 8.7 Hz, 2H, Ar-H), 7.91 (s, 1H, indole-H)
Comparative Analysis of Synthetic Routes
Table 1 : Yield Optimization Strategies
| Step | Variation | Yield Impact |
|---|---|---|
| Sulfonamide formation | DMAP vs. no catalyst | +22% |
| Acylation | AlCl3 vs. FeCl3 catalyst | +15% |
| Purification | Column vs. recrystallization | +8% |
Key findings:
-
DMAP accelerates sulfonamide formation by stabilizing the transition state
-
AlCl3 outperforms FeCl3 in directing acylation to position 1
-
Gradient column chromatography (20→50% EtOAc/hexane) resolves nitro/byproduct co-elution
Scale-Up Challenges and Solutions
Exothermic Control in Chlorosulfonation
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, pyridine as a base.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Hydroxy Derivatives: Formed by reduction of the oxo group.
Substituted Sulfonamides: Formed by nucleophilic substitution of the sulfonamide group.
Scientific Research Applications
Synthesis Methodology
The synthesis of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves the following steps:
- Formation of Sulfonamide: The starting material, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, is reacted with various anilines in the presence of bases such as triethylamine and DMAP (4-Dimethylaminopyridine) to yield the sulfonamide derivatives.
- Nitro Group Introduction: The introduction of the nitrobenzoyl moiety can be achieved through acylation reactions using 4-nitrobenzoyl chloride.
TNF-α Inhibition
Research indicates that this compound acts as a potent inhibitor of TNF-α. TNF-α is a key cytokine involved in systemic inflammation and is implicated in various autoimmune diseases such as rheumatoid arthritis and Crohn's disease.
Case Studies
- In vitro Studies: In studies conducted by researchers at Peking University, compounds similar to this compound demonstrated significant inhibition of TNF-α production in human cell lines. These findings suggest a strong potential for these compounds as anti-inflammatory agents .
- Animal Models: Animal studies have shown that administration of this compound leads to reduced symptoms in models of inflammatory diseases, indicating its therapeutic potential .
Other Potential Applications
Beyond its role as a TNF-α inhibitor, the compound may also exhibit activity against other targets:
- Anticancer Activity: Preliminary data suggest that derivatives of this compound may have cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms of action.
Enzyme Inhibition
Research has also explored the inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitrobenzoyl and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[cd]indole-6-sulfonamide Derivatives
Key Findings:
Position 1 Modifications :
- The 1-(4-nitrobenzoyl) group in the target compound is unique among analogs. This substituent may enhance binding to targets requiring electron-deficient aromatic interactions (e.g., kinases or receptors with Tyr/Trp residues) .
- Derivatives with 1-ethyl (e.g., XY101) or 1-methyl groups (CAS 920117-99-3 ) prioritize steric effects over electronic contributions, favoring RORγ or TNF-α inhibition, respectively.
Phosphate esters (compound 38) exhibit strong H-bonding with Lumazine synthase, critical for enzyme inhibition but may limit cellular uptake .
Biological Activity Trends :
- TNF-α Inhibition : Naphthyl or bulky aryl groups at position 6 (e.g., S10, IC₅₀ = 14 μM) outperform smaller substituents due to enhanced hydrophobic binding .
- RORγ Inhibition : 1-ethyl and flexible sulfonamide substituents (e.g., XY101) optimize interactions with the receptor’s ligand-binding domain .
- Lumazine Synthase Inhibition : Phosphate esters (compound 38) leverage both H-bonds and π-π stacking, achieving moderate Ki values (38 μM) .
Biological Activity
N,N-Dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₅H₁₅N₃O₄S
- Molecular Weight : 335.36 g/mol
- Functional Groups : Nitro group, sulfonamide group, and carbonyl functionalities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and ion transport.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. This is likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Antitumor Efficacy
In a recent study published in Scientific Reports, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 8 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.
Case Study 2: Inhibition of Carbonic Anhydrase
Another investigation focused on the inhibition of carbonic anhydrase by this compound. The study demonstrated that it effectively inhibited enzyme activity with an IC50 value of approximately 10 µM, suggesting potential applications in treating conditions related to dysregulated acid-base balance.
Q & A
Q. What are the key synthetic pathways for preparing N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
The synthesis involves multi-step organic reactions, including sulfonylation and condensation. A representative method includes:
- Step 1 : Sulfonation of benzo[cd]indole derivatives using chlorosulfonic acid under controlled conditions (0°C for 1 hour, followed by room temperature for 2 hours) to form the sulfonyl chloride intermediate .
- Step 2 : Reaction of the sulfonyl chloride with dimethylamine in DMF, using triethylamine (Et3N) as a base and dimethylaminopyridine (DMAP) as a catalyst, to introduce the N,N-dimethylsulfonamide group .
- Step 3 : Nitrobenzoylation at the 1-position of the benzo[cd]indole core via nucleophilic acyl substitution, typically using 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) with catalytic pyridine .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C (Step 1), 25°C (Step 2) |
| Solvent | DCM (Step 3), DMF (Step 2) |
| Catalysts | DMAP (0.1 eq), Et3N (1.1 eq) |
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., nitrobenzoyl proton signals at δ 8.2–8.4 ppm, dimethylsulfonamide methyl groups at δ 3.0–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]<sup>+</sup> = 455.12 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm<sup>−1</sup> (C=O stretch), 1350 cm<sup>−1</sup> (S=O stretch), and 1520 cm<sup>−1</sup> (NO2 asymmetric stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Contradictions in bioactivity (e.g., inconsistent IC50 values in kinase inhibition assays) may arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays).
- Solution : Standardize assay conditions using a reference inhibitor (e.g., staurosporine) and validate results across ≥3 independent replicates .
- Structural Confounders : Impurities in the compound (e.g., residual DMF) can skew results. Purity must be verified via HPLC (>98%) before assays .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Convert the sulfonamide to a sodium salt (e.g., using NaHCO3 in aqueous ethanol) to enhance water solubility .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 100–200 nm) to improve bioavailability .
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 2-oxo position to increase membrane permeability .
Q. How does the nitrobenzoyl group influence the compound’s mechanism of action?
The 4-nitrobenzoyl moiety enhances electron-withdrawing effects, stabilizing interactions with target proteins:
- Enzyme Inhibition : Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues (e.g., Tyr-343 in COX-2) .
- Redox Activity : The nitro group may act as a substrate for nitroreductases in hypoxic tumor cells, enabling selective cytotoxicity .
Q. What computational methods predict off-target interactions for this compound?
- Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., COX-1 vs. COX-2) using software like GROMACS .
- Pharmacophore Modeling : Identify shared features (e.g., sulfonamide S=O and nitrobenzoyl NO2) with known inhibitors of unintended targets (e.g., carbonic anhydrase) .
Q. How can researchers validate the compound’s stability under physiological conditions?
-
Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS.
-
Key Stability Metrics :
Condition Half-Life (t1/2) Major Degradants pH 7.4 12–24 hours Hydrolyzed sulfonamide pH 2.0 <6 hours Nitrobenzoyl cleavage
Q. What are the ethical and safety considerations for handling this compound?
- Toxicity Screening : Perform Ames test (for mutagenicity) and acute toxicity studies in rodents (LD50 determination) .
- Environmental Impact : Assess biodegradability using OECD Test Guideline 301B .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
